Tert-butyl 3-amino-2,6-difluorobenzylcarbamate
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Overview
Description
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate is an organic compound with the molecular formula C12H16F2N2O2. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a benzylcarbamate structure. It is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,6-difluorobenzylcarbamate typically involves the reaction of 3-amino-2,6-difluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,6-difluorobenzylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-2,6-difluorophenylcarbamate
- Tert-butyl 3-amino-2,6-difluorobenzamide
- Tert-butyl 3-amino-2,6-difluorobenzylamine
Uniqueness
Tert-butyl 3-amino-2,6-difluorobenzylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups, which confer specific chemical and physical properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
401909-38-4 |
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Molecular Formula |
C12H16F2N2O2 |
Molecular Weight |
258.26 g/mol |
IUPAC Name |
tert-butyl N-[(3-amino-2,6-difluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-6-7-8(13)4-5-9(15)10(7)14/h4-5H,6,15H2,1-3H3,(H,16,17) |
InChI Key |
LERNBJGBYMPURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1F)N)F |
Origin of Product |
United States |
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